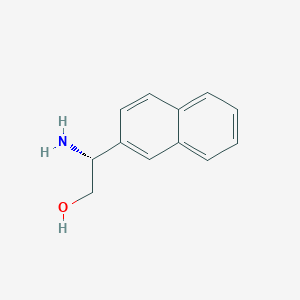

(R)-2-Amino-2-(naphthalen-2-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-naphthalen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEUHTILFFVPQH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Enantioselective Preparation of R 2 Amino 2 Naphthalen 2 Yl Ethanol and Its Stereoisomers

Biocatalytic Approaches to Chiral Amino Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of enantiomerically pure compounds. mdpi.com The high stereoselectivity, mild reaction conditions, and reduced environmental impact of enzymatic processes make them particularly attractive for the synthesis of chiral amino alcohols. frontiersin.org Strategies involving isolated enzymes or whole-cell systems are being increasingly explored for the synthesis of compounds like (R)-2-Amino-2-(naphthalen-2-yl)ethanol.

Enzyme-Mediated Asymmetric Reduction Strategies

The direct synthesis of chiral amino alcohols can be achieved through the asymmetric reductive amination of corresponding α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). frontiersin.org This one-step approach is highly desirable as it utilizes ammonia (B1221849) as an inexpensive amino donor and generates water as the primary byproduct. frontiersin.org While native AmDHs often show insufficient enantioselectivity, protein engineering and directed evolution have yielded highly selective enzymes. frontiersin.org

For the synthesis of this compound, a potential enzymatic strategy would involve the asymmetric reduction of 2-amino-1-(naphthalen-2-yl)ethanone. Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are well-suited for the stereoselective reduction of carbonyl groups. frontiersin.org These enzymes, guided by the substitution pattern of the ketone, can deliver a hydride to one of the prochiral faces of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. frontiersin.org The Prelog and anti-Prelog rules are often used to predict the stereochemical outcome of these reductions. researchgate.net

Transaminases (TAs) also represent a versatile class of enzymes for chiral amine and amino alcohol synthesis. mdpi.comacs.org A transaminase could potentially be used in a cascade reaction to produce the target compound. nih.gov

Whole-Cell Biotransformations for Enantiopure Product Formation

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of costly cofactors. A study on the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone, a precursor to the target molecule, highlights the efficacy of this approach. diva-portal.org The whole-cell biocatalyst Enterococcus faecium BY48 was successfully employed for the asymmetric bioreduction of this substrate to yield (S)-2-bromo-1-(naphthalen-2-yl)ethanol with high enantiomeric excess and conversion rates. diva-portal.org This chiral halohydrin can then be converted to the desired this compound through a subsequent nucleophilic substitution with an amino group source, which proceeds with inversion of stereochemistry.

The use of whole-cell systems for such transformations demonstrates a practical and efficient method for establishing the crucial stereocenter of the target molecule. diva-portal.org

Optimization of Biocatalytic Reaction Conditions and Scalability

The successful implementation of biocatalytic processes on an industrial scale hinges on the thorough optimization of reaction conditions. For the whole-cell reduction of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48, several key parameters were optimized using an A-optimal design-embedded model to maximize both the conversion rate and the enantiomeric excess of the product. diva-portal.org

The study systematically investigated the influence of pH, temperature, incubation period, and agitation speed on the bioreduction process. diva-portal.org The optimal conditions were determined to be a pH of 7, a temperature of 25°C, an incubation period of 24 hours, and an agitation speed of 200 rpm. diva-portal.org Under these optimized conditions, the model predicted the formation of (S)-2-bromo-1-(naphthalen-2-yl)ethanol with a 98.88% enantiomeric excess (ee) and a 100% conversion rate (cr). diva-portal.org Experimental validation confirmed these predictions, achieving a 99% ee and 100% cr. diva-portal.org

| Parameter | Optimized Value | Predicted ee (%) | Predicted cr (%) | Experimental ee (%) | Experimental cr (%) |

|---|---|---|---|---|---|

| pH | 7 | 98.88 | 100 | 99 | 100 |

| Temperature (°C) | 25 | ||||

| Incubation Period (h) | 24 | ||||

| Agitation Speed (rpm) | 200 |

These findings underscore the potential for scaling up this biocatalytic process for the efficient and stereoselective production of a key precursor to this compound. diva-portal.org

Chemical Asymmetric Synthesis Routes

In addition to biocatalytic methods, chemical strategies for asymmetric synthesis play a crucial role in the preparation of enantiomerically pure compounds. Among these, the use of chiral auxiliaries is a well-established and reliable approach to control stereochemistry during carbon-carbon bond formation and other transformations. wikipedia.org

Chiral Auxiliary-Controlled Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org This strategy has been widely applied to the synthesis of chiral alcohols, amines, and amino acids. frontiersin.org

Naphthalene-based structures, with their defined and rigid frameworks, are attractive scaffolds for the design of chiral ligands and auxiliaries. nih.gov A prominent example is 1,1'-bi-2-naphthol (B31242) (BINOL), which has been extensively used as a chiral auxiliary and ligand in a variety of asymmetric transformations. acs.orgyoutube.com The axial chirality of BINOL can effectively control the stereochemical outcome of reactions. acs.org

While a direct application of a naphthalene-derived chiral auxiliary for the synthesis of this compound is not extensively documented, the principles of chiral auxiliary design can be applied to this target. A hypothetical approach could involve the attachment of a naphthalene-based chiral auxiliary to a suitable precursor, followed by a diastereoselective reaction to introduce the amino and hydroxyl groups with the desired stereochemistry. For instance, a chiral BINOL-derived auxiliary could be used to control the addition of a nucleophile to an imine or a carbonyl group, thereby establishing the stereocenter of the target molecule. diva-portal.org The rigid structure of the BINOL auxiliary would create a chiral environment, favoring the approach of the reagent from one face of the substrate over the other.

The design of such an auxiliary would need to consider factors such as the ease of attachment and removal, the degree of stereochemical control it exerts, and its recoverability. wikipedia.org The development of novel naphthalene-based chiral auxiliaries continues to be an active area of research, with the potential to provide efficient routes to a wide range of chiral compounds, including this compound. nih.gov

Diastereoselective Synthesis through Auxiliary-Mediated Reactions

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy relies on the auxiliary's ability to create a chiral environment, directing the approach of reagents to one face of the molecule over the other, thus leading to the formation of one diastereomer in excess.

In the context of synthesizing chiral amino alcohols like this compound, a common approach involves the use of chiral auxiliaries such as those derived from pseudoephedrine or oxazolidinones. wikipedia.orgnih.gov These auxiliaries can be attached to a precursor molecule, for instance, a glyoxylic acid derivative, to form a chiral adduct. Subsequent nucleophilic addition of a naphthalen-2-yl Grignard or organolithium reagent to the carbonyl group of this adduct proceeds with high diastereoselectivity due to steric hindrance imposed by the auxiliary. The resulting intermediate, upon reduction of the newly formed ketone, yields the desired amino alcohol functionality with a specific stereochemistry. The diastereomeric products can then be separated, often by chromatography or crystallization, due to their different physical properties. wikipedia.org

| Auxiliary Type | Typical Precursor | Key Reaction Step | Diastereomeric Excess (d.e.) |

| Oxazolidinone | N-glyoxylyloxazolidinone | Grignard addition of 2-naphthylmagnesium bromide | Often >90% |

| Pseudoephedrine | N-acyl pseudoephedrine amide | Enolate alkylation with a 2-naphthylmethyl halide | Variable, can be high |

Asymmetric Catalysis for Direct Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer.

A key precursor to this compound is the corresponding α-amino ketone, 2-amino-1-(naphthalen-2-yl)ethanone. The asymmetric reduction of this ketone is a direct and efficient method to establish the chiral carbinol center. Transition metal complexes featuring chiral ligands are widely used for this transformation.

Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) or diamine ligands have proven to be highly effective catalysts for the asymmetric hydrogenation or transfer hydrogenation of α-amino ketones. mdpi.comresearchgate.net For example, a ruthenium(II) catalyst bearing a chiral diphosphine ligand can hydrogenate the ketone precursor under hydrogen pressure to afford the desired (R)-amino alcohol with high enantioselectivity. The choice of ligand, solvent, and reaction conditions is critical to achieving high enantiomeric excess (e.e.).

| Catalyst System | Precursor | Reaction Type | Enantiomeric Excess (e.e.) |

| Ru(II)-chiral diphosphine | 2-Amino-1-(naphthalen-2-yl)ethanone | Asymmetric Hydrogenation | Often >95% |

| Rh(I)-chiral bisphosphine | 2-Amino-1-(naphthalen-2-yl)ethanone | Asymmetric Hydrogenation | High, substrate-dependent |

| Ir(I)-chiral diamine | 2-Amino-1-(naphthalen-2-yl)ethanone | Asymmetric Transfer Hydrogenation | Generally high |

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, analogous reactions for the synthesis of chiral amino alcohols provide a strong basis for potential strategies.

For instance, chiral phosphoric acids or thiourea-based catalysts can activate imines towards nucleophilic attack. nih.gov A potential organocatalytic route could involve the asymmetric Mannich reaction between a nucleophile and an imine derived from 2-naphthaldehyde. Another approach could be the asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine, followed by hydrolysis of the resulting α-aminonitrile. Furthermore, organocatalytic asymmetric aldol (B89426) or Henry (nitroaldol) reactions could be employed to construct the carbon skeleton, with subsequent functional group manipulations to introduce the amino group.

Diastereomeric Resolution Techniques for Racemic Mixtures

Resolution is a classical yet still widely used method for separating enantiomers from a racemic mixture. libretexts.org This technique involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated. libretexts.org

For the resolution of racemic 2-amino-2-(naphthalen-2-yl)ethanol, which is a basic compound, chiral acids are commonly employed as resolving agents. libretexts.org Tartaric acid and mandelic acid are readily available and effective for this purpose. libretexts.orgscispace.com

The process involves dissolving the racemic amino alcohol and one enantiomer of the chiral acid (e.g., L-(+)-tartaric acid or (R)-(-)-mandelic acid) in a suitable solvent. pbworks.com The acid and base react to form a pair of diastereomeric salts: [(R)-amino alcohol·(L)-acid] and [(S)-amino alcohol·(L)-acid]. Due to differences in their crystal lattice energies and solubilities, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or concentration. pbworks.com This salt can be isolated by filtration. The desired enantiomer of the amino alcohol is then liberated from the purified diastereomeric salt by treatment with a base, and the chiral resolving agent can often be recovered. The enantiomeric purity of the resolved amino alcohol can be enhanced by repeated crystallizations.

Common Chiral Resolving Agents for Amines:

L-(+)-Tartaric acid scispace.com

D-(-)-Tartaric acid

(R)-(-)-Mandelic acid nih.gov

(S)-(+)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

| Resolving Agent | Diastereomer Pair | Separation Method |

| L-(+)-Tartaric Acid | [(R)-amine·L-tartrate] & [(S)-amine·L-tartrate] | Fractional Crystallization pbworks.com |

| (R)-(-)-Mandelic Acid | [(R)-amine·(R)-mandelate] & [(S)-amine·(R)-mandelate] | Fractional Crystallization nih.gov |

Crystallization-Induced Diastereoselective Enrichment

Crystallization-induced diastereoselective enrichment is a powerful technique for the separation of enantiomers. This method relies on the differential solubility of diastereomeric salts formed between the racemic amino alcohol and a chiral resolving agent. The less soluble diastereomer preferentially crystallizes, allowing for its separation from the more soluble diastereomer, which remains in the mother liquor.

The efficiency of this separation is governed by several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions such as temperature and concentration. Common chiral resolving agents for amino alcohols include chiral carboxylic acids like tartaric acid and mandelic acid. wikipedia.org The formation of diastereomeric salts alters the physical properties of the enantiomers, most notably their solubility, which is the basis for their separation. wikipedia.org

The selection of an appropriate solvent is crucial, as it influences the solubility of the diastereomeric salts to different extents. A suitable solvent system will maximize the solubility difference between the two diastereomers, leading to a higher yield and enantiomeric excess of the desired (R)-enantiomer upon crystallization. The process can be optimized by carefully controlling the cooling rate and seeding the solution with a small crystal of the desired diastereomer to induce crystallization.

While specific data for the crystallization-induced diastereoselective enrichment of this compound is not extensively detailed in publicly available literature, the general principles of this technique are widely applied to structurally similar 2-amino-2-arylethanols. The table below illustrates hypothetical data based on typical outcomes of such a resolution process.

Table 1: Illustrative Data for Diastereoselective Crystallization

| Resolving Agent | Solvent System | Temperature (°C) | Yield of (R)-enantiomer salt (%) | Enantiomeric Excess (ee) of (R)-enantiomer (%) |

| (+)-Tartaric Acid | Ethanol (B145695)/Water (9:1) | 5 | 42 | 95 |

| (-)-Mandelic Acid | Methanol | 0 | 38 | 92 |

| (+)-Camphorsulfonic Acid | Isopropanol | 10 | 45 | 97 |

Recyclization and Racemization Strategies for Undesired Enantiomers

Racemization involves converting the undesired enantiomer back into the racemic mixture, which can then be subjected to another round of resolution. For chiral amino alcohols, racemization can often be achieved through chemical methods. One common approach involves the reversible formation of an imine or a related derivative under conditions that facilitate the loss of stereochemical integrity at the chiral center.

For instance, the undesired (S)-enantiomer can be treated with a catalyst in the presence of a suitable carbonyl compound to form a Schiff base. The subsequent protonation and deprotonation steps at the chiral carbon can lead to racemization. The racemic amino alcohol can then be recovered by hydrolysis of the imine. Catalytic methods, such as using a transition metal catalyst, can also promote racemization. For example, cobalt catalysts have been shown to be effective for the racemization of chiral amino alcohols. researchgate.net

Advanced Derivatization Strategies for Enantiomeric Excess Determination and Purification

Accurate determination of the enantiomeric excess (ee) is crucial for quality control in the synthesis of enantiomerically pure compounds. Furthermore, derivatization can also be employed as a purification strategy.

For the determination of enantiomeric excess, the enantiomeric mixture of 2-Amino-2-(naphthalen-2-yl)ethanol can be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers possess distinct physical and spectroscopic properties, allowing for their quantification using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Common chiral derivatizing agents for amino alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, which react with the amino and hydroxyl groups to form diastereomeric amides and esters, respectively. wikipedia.org The resulting diastereomers can then be separated on a non-chiral stationary phase in HPLC, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original sample.

In NMR spectroscopy, the formation of diastereomers leads to different chemical shifts for the corresponding protons or other nuclei. researchgate.net This allows for the integration of the distinct signals to determine the enantiomeric excess. Chiral solvating agents can also be used in NMR for the same purpose, forming transient diastereomeric complexes with the enantiomers, which results in observable differences in their NMR spectra. nih.govnih.gov

Derivatization can also facilitate purification. For instance, if the diastereomeric derivatives formed have significantly different physical properties, such as crystallinity or solubility, they can be separated by techniques like fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary group regenerates the enantiomerically pure amino alcohol.

The table below provides examples of common chiral derivatizing agents and their typical application in determining the enantiomeric excess of amino alcohols.

Table 2: Chiral Derivatizing Agents for Enantiomeric Excess Determination

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Analytical Technique | Typical Observable Difference |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Amino, Hydroxyl | HPLC, NMR | Separate peaks in chromatogram, Different chemical shifts in NMR spectrum |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amino | HPLC | Separate peaks in chromatogram |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) | Amino | HPLC | Separate peaks in chromatogram with strong UV absorbance |

Applications of R 2 Amino 2 Naphthalen 2 Yl Ethanol in Asymmetric Catalysis and Chiral Material Science

Utilization as a Chiral Building Block in Complex Molecule Construction

Integration into Enantiopure Pharmaceutical Intermediates

Chiral 1,2-amino alcohols are crucial structural motifs in many pharmaceutical compounds. wikipedia.org The synthesis of enantiomerically pure drugs is of paramount importance as different enantiomers can exhibit varied pharmacological activities and metabolic fates. nih.gov While direct evidence of the integration of (R)-2-Amino-2-(naphthalen-2-yl)ethanol into specific commercial pharmaceutical intermediates is not extensively documented in publicly available literature, its structural analogs and derivatives are key components in the synthesis of important drugs. For instance, the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used for treating type 2 diabetes, involves the creation of a chiral β-amino acid derivative. nih.govresearchgate.netresearchgate.netnih.govgoogle.com Asymmetric hydrogenation is a key step in several synthetic routes to Sitagliptin, highlighting the importance of chiral ligands and auxiliaries in its production. nih.gov The structural features of this compound make it a plausible candidate for use as a chiral auxiliary or a precursor to chiral ligands in similar complex syntheses. Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. nih.gov

Role in the Stereoselective Synthesis of Advanced Organic Structures

Beyond pharmaceuticals, this compound and its derivatives serve as valuable chiral auxiliaries and building blocks in the stereoselective synthesis of a variety of advanced organic structures, including macrocycles and other complex molecular architectures. The rigid naphthalene (B1677914) unit provides a well-defined steric environment, which is crucial for inducing high stereoselectivity in chemical transformations.

The synthesis of macrocyclic compounds, which have applications in areas such as molecular recognition and catalysis, often relies on the use of chiral building blocks to control their three-dimensional structure. nih.govfrontiersin.orgunisa.it The defined stereochemistry of this compound can be exploited to direct the cyclization process, leading to the formation of specific macrocyclic diastereomers.

Design and Application as Chiral Ligands in Metal-Mediated Asymmetric Reactions

The amino and hydroxyl groups of this compound provide excellent coordination sites for metal ions. By modifying these functional groups, a wide array of chiral ligands can be synthesized. These ligands, when complexed with transition metals such as ruthenium, rhodium, or iridium, can form highly effective catalysts for asymmetric reactions.

Synthesis and Characterization of Metal Complexes Incorporating Naphthalene-2-yl Amino Alcohol Ligands

The synthesis of transition metal complexes with chiral amino alcohol ligands is a well-established field. acs.orggoogle.com These complexes are typically prepared by reacting the chiral ligand with a suitable metal precursor. The resulting metal complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific reports on the synthesis and full characterization of metal complexes derived directly from this compound are not abundant in the searched literature, the general principles of coordination chemistry suggest that it can readily form stable complexes with various transition metals. The characterization of such complexes would typically involve techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate the coordination geometry and the binding mode of the ligand.

Enantioselective Transformations Catalyzed by Derived Chiral Complexes

Chiral metal complexes derived from amino alcohols are widely used as catalysts in a variety of enantioselective transformations, with asymmetric hydrogenation and transfer hydrogenation being among the most prominent examples.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols from prochiral ketones. wikipedia.org These reactions rely on the use of a chiral catalyst to selectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group.

Catalysts derived from chiral β-amino alcohols have demonstrated high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of ketones. nih.govresearchgate.netresearchgate.net Ruthenium complexes, in particular, have been extensively studied for this purpose. nih.govrsc.org The general mechanism involves the formation of a metal hydride species, which then transfers the hydride to the ketone in a stereocontrolled manner. The enantioselectivity of the reaction is influenced by the structure of the chiral ligand, the nature of the metal center, and the reaction conditions.

For instance, in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, a model substrate, the use of chiral amino alcohol-derived ligands can lead to the formation of (R)- or (S)-1-phenylethanol with high enantiomeric excess (ee). The following table illustrates typical results obtained in such reactions with related chiral amino alcohol ligands.

| Ketone Substrate | Chiral Ligand Type | Metal Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Acetophenone | Chiral β-Amino Alcohol | Ruthenium | 1-Phenylethanol | High | Up to 98% |

| Substituted Acetophenones | Chiral β-Amino Alcohol | Ruthenium | Corresponding Chiral Alcohols | Good to Excellent | High |

The data clearly indicates that catalysts based on chiral amino alcohols are highly effective for the enantioselective reduction of aromatic ketones. The specific enantiomer of the product alcohol is determined by the chirality of the ligand used. While specific data for catalysts derived directly from this compound was not found in the provided search results, the performance of structurally similar ligands suggests that it would also be a highly effective ligand for these transformations.

Despite a comprehensive search of scientific literature, no specific applications of This compound in asymmetric C-C and C-N bond forming reactions or as a chiral auxiliary with detailed protocols for its covalent attachment, cleavage, and regeneration could be identified.

General information on asymmetric catalysis and the use of other chiral auxiliaries is abundant in the scientific literature. Methodologies for asymmetric C-C and C-N bond formation are well-established, employing a variety of chiral ligands and catalysts. Similarly, the principles of chiral auxiliary-mediated synthesis, including covalent attachment, diastereoselective reactions, and subsequent cleavage, are fundamental concepts in organic chemistry.

Unfortunately, the absence of specific data and research findings for this compound within the requested applications prevents the generation of a scientifically accurate and detailed article as per the provided outline. The available information does not support the creation of the requested data tables or a thorough discussion of its role in the specified areas of asymmetric catalysis and chiral material science.

Therefore, this article cannot be generated at this time due to the lack of specific scientific evidence for the use of this compound in the requested applications.

Structural Characterization and Mechanistic Investigations of R 2 Amino 2 Naphthalen 2 Yl Ethanol Derivatives and Their Complexes

Advanced Spectroscopic and Diffraction Techniques for Structure Elucidation

The structural analysis of (R)-2-Amino-2-(naphthalen-2-yl)ethanol relies on a combination of spectroscopic and diffraction methods. Each technique provides unique insights into the molecular architecture, from the connectivity of atoms to the absolute stereochemistry and electronic properties.

NMR spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

In a typical ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring would appear in the aromatic region (δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The methine proton (-CH), being adjacent to the chiral center, the amino group, and the naphthalene ring, would resonate at a characteristic chemical shift. The diastereotopic methylene (B1212753) protons (-CH₂) of the ethanol (B145695) fragment would likely appear as a complex multiplet, further confirming the presence of the chiral center.

¹³C NMR spectroscopy complements this data, with distinct signals for each carbon atom. The carbons of the naphthalene ring would be found in the δ 120-140 ppm range, while the chiral methine carbon (-CH) and the methylene carbon (-CH₂OH) would have characteristic shifts in the aliphatic region.

For the assignment of absolute configuration, NMR methods often employ chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net When the amino alcohol is reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), two diastereomeric esters are formed. The differing spatial arrangements of the naphthalene and phenyl groups in these diastereomers lead to distinct chemical shifts (Δδ) for nearby protons, which can be correlated to the absolute configuration at the stereocenter. Similarly, CSAs can be used to differentiate enantiomers directly in the NMR tube. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.0 - 8.0 | Multiplet (m) |

| Methine-CH | ~4.0 - 4.5 | Doublet of doublets (dd) |

| Methylene-CH₂ | ~3.5 - 3.9 | Multiplet (m) |

| Amine-NH₂ | Variable (broad) | Singlet (s) |

| Hydroxyl-OH | Variable (broad) | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene-C (quaternary) | 130 - 140 |

| Naphthalene-CH | 120 - 130 |

| Methylene-CH₂ | ~65 - 70 |

| Methine-CH | ~55 - 60 |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the O-H, N-H, C-H, and C-N bonds, as well as vibrations from the aromatic naphthalene ring.

The O-H stretching vibration of the alcohol group typically appears as a broad and intense band in the region of 3650-3400 cm⁻¹. nih.gov The N-H stretching of the primary amine group gives rise to a sharper, less intense band (or a pair of bands for symmetric and asymmetric stretches) in the 3500-3300 cm⁻¹ range. nih.gov Aromatic C-H stretches from the naphthalene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol backbone appear just below 3000 cm⁻¹.

Table 3: Typical Infrared Absorption Frequencies for this compound This table presents expected absorption ranges based on characteristic values for the compound's functional groups.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | Stretch | 3650 - 3400 (Broad) |

| N-H (Amine) | Stretch | 3500 - 3300 (Sharp) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-O (Alcohol) | Stretch | 1260 - 1050 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the naphthalene chromophore. Naphthalene exhibits strong absorptions in the UV region due to π → π* electronic transitions. libretexts.org Typically, naphthalene shows two main absorption bands: a high-energy transition (the ¹La band) around 220 nm and a lower-energy, vibronically structured transition (the ¹Lb band) around 275 nm. researchgate.net The substitution of the naphthalene ring with the aminoethanol group will cause shifts in the positions (bathochromic or hypsochromic) and intensities of these bands, providing a characteristic spectral fingerprint. aanda.orgresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. The molecular weight of the compound is 187.24 g/mol . cymitquimica.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 187. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. For 1,2-amino alcohols, alpha-cleavage is a dominant fragmentation pathway. libretexts.orglibretexts.org This involves the breaking of the C-C bond adjacent to the heteroatom. Two primary alpha-cleavage pathways are expected:

Cleavage adjacent to the Nitrogen: Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) would lead to a resonance-stabilized iminium cation at m/z 156.

Cleavage adjacent to the Oxygen: Loss of the 2-amino-2-(naphthalen-2-yl)methyl radical would result in the formation of the [CH₂=OH]⁺ ion at m/z 31.

Another common fragmentation pathway for alcohols is the loss of a water molecule (M-18), which would produce a peak at m/z 169. libretexts.org Fragmentation of the naphthalene ring itself can also occur, leading to characteristic ions. For the related compound 1-amino-2-naphthol, fragments corresponding to the loss of HCN and CO have been reported. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This table presents expected m/z values based on common fragmentation pathways for this class of compounds.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 170 | [C₁₂H₁₂N]⁺ | Loss of •OH |

| 169 | [C₁₂H₁₁N]⁺• | Loss of H₂O |

| 156 | [C₁₁H₁₀N]⁺ | α-cleavage (loss of •CH₂OH) |

| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation |

| 31 | [CH₃O]⁺ | α-cleavage (formation of [CH₂=OH]⁺) |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nasa.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable derivative, a precise map of electron density can be generated. This map reveals the exact positions of all atoms, allowing for the determination of bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, crystallographic analysis can unambiguously establish the R configuration at the stereocenter. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the absolute stereochemistry.

Mechanistic Studies of Chiral Induction and Stereocontrol in Reactions Involving the Compound

This compound is frequently used as a chiral ligand in metal-catalyzed asymmetric reactions. nih.gov Understanding the mechanism by which it transfers its chiral information to the substrate is key to rationalizing its effectiveness and designing improved catalytic systems.

In a typical metal-catalyzed reaction, the amino alcohol acts as a bidentate ligand, coordinating to the metal center through both the nitrogen of the amine and the oxygen of the alcohol. This creates a rigid, chiral environment around the metal. nih.gov When a prochiral substrate coordinates to this chiral metal complex, it enters a dissymmetric environment.

The mechanism of stereocontrol is generally explained by analyzing the transition states of the key stereodetermining step. The chiral ligand creates a sterically defined pocket. The bulky naphthalene group plays a crucial role by blocking one of the two faces of the coordinated substrate. nih.gov Consequently, the reacting partner (e.g., a nucleophile) is directed to attack from the less sterically hindered face.

For example, in the enantioselective addition of a nucleophile to an aldehyde, the aldehyde coordinates to the chiral metal-ligand complex. Two possible transition states can be envisioned, leading to the R or S product. The transition state leading to the major enantiomer is the one that is lower in energy. This energetic preference arises because in the favored transition state, steric repulsion between the bulky naphthalene group of the ligand and the substituents of the substrate is minimized. In the disfavored transition state, these groups would experience a significant steric clash, raising its energy and making that reaction pathway less likely. Computational studies are often employed to model these transition states and quantify the energy differences that lead to the observed enantioselectivity. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Calculations for Understanding Reactivity and Selectivity

DFT calculations allow for the modeling of molecular structures and the determination of their electronic properties. For a chiral amino alcohol like this compound, DFT can be employed to calculate various parameters that provide insights into its chemical behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the context of catalysis, DFT is instrumental in mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, transition states, intermediates, and products. By identifying the lowest energy transition state, the most probable reaction pathway can be determined, which is crucial for predicting the stereochemical outcome of a reaction. For instance, in an asymmetric reduction of a ketone catalyzed by a complex of this compound, DFT could be used to model the different transition states leading to the (R) and (S) products. The energy difference between these diastereomeric transition states would correlate with the enantiomeric excess (ee) observed experimentally.

Furthermore, DFT calculations can shed light on the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are often pivotal in achieving high stereoselectivity. For a catalyst derived from this compound, the naphthalene moiety offers the potential for significant π-π interactions with aromatic substrates, a factor that can be quantified and visualized using computational models.

Table 1: Illustrative DFT-Calculated Parameters for a Generic Chiral Amino Alcohol Catalyst

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Investigation of Substrate-Catalyst/Auxiliary Interactions and their Influence on Stereochemical Outcome

The stereochemical outcome of a reaction catalyzed by a chiral entity like this compound or its complexes is dictated by the intricate network of interactions between the substrate and the catalyst or a chiral auxiliary derived from it. These interactions create a diastereomeric transition state, and the difference in the free energy of these states determines the enantioselectivity of the reaction.

The key to high stereoselectivity lies in the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the substrate. This differentiation is achieved through a combination of steric and electronic interactions. In the case of this compound, the stereogenic center bearing the amino and hydroxyl groups, in conjunction with the bulky naphthalene ring, creates a well-defined chiral environment.

Key Interactions Influencing Stereoselectivity:

Steric Hindrance: The naphthalene group provides significant steric bulk, which can effectively block one of the prochiral faces of the substrate from approaching the reactive center. This steric repulsion forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer.

Hydrogen Bonding: The amino and hydroxyl groups of the catalyst are capable of forming hydrogen bonds with suitable functional groups on the substrate (e.g., carbonyl groups). These directional interactions can lock the substrate into a rigid conformation within the catalyst's chiral pocket, enhancing stereochemical control.

π-π Stacking: The aromatic nature of the naphthalene ring allows for π-π stacking interactions with substrates that also contain aromatic moieties. This attractive interaction can further stabilize the desired transition state geometry.

Coordination to a Metal Center: When used as a ligand in a metal complex, the amino and hydroxyl groups can coordinate to the metal, creating a chiral Lewis acid catalyst. The substrate can then coordinate to this metal center, bringing it into close proximity with the chiral ligand and allowing for efficient transfer of stereochemical information.

The interplay of these interactions in the transition state is what ultimately governs the stereochemical outcome. For example, in the asymmetric transfer hydrogenation of a ketone, a ruthenium complex bearing a ligand derived from this compound would be expected to form a six-membered ring transition state involving the metal, the ligand, and the ketone. The stereochemistry of the resulting secondary alcohol would be determined by the most stable arrangement of the substituents on the ketone within this chiral framework.

Table 2: Summary of Key Substrate-Catalyst Interactions and Their Effect on Stereoselectivity

| Interaction Type | Description | Influence on Stereochemical Outcome |

| Steric Repulsion | Non-bonded interactions causing repulsion between electron clouds. | Directs the substrate to a less hindered approach, favoring one enantiomer. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Rigidifies the transition state, enhancing the energy difference between diastereomeric pathways. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the preferred orientation of aromatic substrates within the catalyst's chiral environment. |

| Metal Coordination | Formation of a coordinate bond between the substrate and a metal center. | Orients the substrate relative to the chiral ligand, facilitating stereoselective bond formation. |

Future Research Directions and Emerging Innovations

Development of Novel, More Efficient, and Sustainable Synthetic Pathways

The synthesis of enantiomerically pure amino alcohols is a cornerstone of pharmaceutical and fine chemical production. nih.gov Future efforts for (R)-2-Amino-2-(naphthalen-2-yl)ethanol will likely focus on greener, more atom-economical, and efficient synthetic routes, moving beyond traditional multi-step methods that may involve stoichiometric reagents or harsh conditions. westlake.edu.cn

Biocatalysis and Chemoenzymatic Routes: A significant emerging direction is the use of biocatalysis. mdpi.comnih.govrsc.org Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions. rsc.org Potential biocatalytic strategies for synthesizing the target compound include:

Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the direct asymmetric reductive amination of corresponding α-hydroxy ketones using ammonia (B1221849) as the amino donor. frontiersin.orgnih.gov This approach is highly efficient and generates water as the main byproduct, eliminating the need for heavy metal catalysts. nih.gov

Transaminase Reactions: Transaminases can be employed to convert a prochiral keto-alcohol precursor into the desired chiral amino alcohol with high enantiomeric excess.

Ketoreductase (KRED) and Hydrolase-Mediated Resolutions: Chemoenzymatic methods involving the kinetic resolution of a racemic mixture of the amino alcohol or its precursor using enzymes like lipases or proteases can provide access to the desired (R)-enantiomer. Similarly, the asymmetric reduction of a precursor ketone using a ketoreductase can establish the chiral center at the alcohol position. nih.gov

Novel Chemical Catalysis: Recent advances in chemical catalysis also offer promising new pathways. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This radical polar crossover strategy allows for the efficient construction of adjacent chiral centers from readily available starting materials. westlake.edu.cn Another approach involves the catalytic enantioselective rearrangement of β-amino alcohols using catalysts like trifluoroacetic anhydride (B1165640) to achieve high enantiomeric purity. organic-chemistry.orgacs.org

Table 1: Comparison of Potential Future Synthetic Pathways

| Synthetic Pathway | Key Advantages | Potential Challenges | Relevant Catalyst/Enzyme Class |

|---|---|---|---|

| Biocatalytic Reductive Amination | High enantioselectivity (>99% ee), mild aqueous conditions, sustainable (uses ammonia), low waste. frontiersin.orgnih.gov | Requires synthesis of α-hydroxy ketone precursor; enzyme engineering may be needed for substrate specificity. | Amine Dehydrogenase (AmDH) frontiersin.orgnih.gov |

| Enzymatic Kinetic Resolution | High enantioselectivity, applicable to racemic mixtures. rsc.org | Maximum theoretical yield is 50%; requires efficient separation of enantiomers. | Hydrolases (e.g., Lipases) |

| Asymmetric Transfer Hydrogenation | High yields and enantioselectivities, avoids pressurized H2 gas. acs.org | Requires precursor α-amino ketone; potential for metal contamination. | Ruthenium or Rhodium complexes acs.org |

| Cr-Catalyzed Cross-Coupling | Modular, uses readily available aldehydes/imines, creates adjacent chiral centers efficiently. westlake.edu.cn | Requires control of chemoselectivity to avoid side reactions like homo-coupling. westlake.edu.cn | Chiral Chromium Catalysts westlake.edu.cn |

Expansion of Catalytic Applications to New Classes of Asymmetric Transformations

While β-amino alcohols are well-established as ligands in asymmetric transfer hydrogenation of ketones and imines, researchgate.netmdpi.com significant opportunities exist to expand the utility of this compound and its derivatives to a broader range of asymmetric transformations. frontiersin.org

Organocatalysis: Derivatives of this compound can be envisioned as potent organocatalysts. Chiral β-amino alcohols and their salts have proven effective in mediating various carbon-carbon bond-forming reactions, including:

Diels-Alder and Cycloaddition Reactions: Catalyzing the formation of complex cyclic systems with high stereocontrol. researchgate.net

Michael Additions: Acting as bifunctional catalysts to activate both the nucleophile and electrophile in conjugate additions. nih.gov

Aldol (B89426) and Mannich Reactions: Facilitating the enantioselective formation of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. researchgate.netwisc.edu

Photoredox and Electrocatalysis: The integration of chiral catalysts with modern synthetic methods like photoredox and electrocatalysis is a rapidly growing field. frontiersin.org The naphthalene (B1677914) moiety of the title compound is inherently photoactive, suggesting that its derivatives could be designed to act as chiral ligands in light-driven asymmetric reactions. gaylordchemical.com Such systems could enable novel transformations that are difficult to achieve through traditional thermal catalysis. Similarly, derivatives could be employed as ligands in asymmetric electrocatalysis, offering a sustainable approach for enantioselective reductions and oxidations. frontiersin.org

Table 2: Potential Expansion of Catalytic Roles

| Reaction Class | Potential Role of this compound | Example Transformation |

|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral ligand for Ru, Rh, or Ir catalysts. mdpi.com | Enantioselective reduction of N-phosphinyl ketimines to chiral amines. mdpi.com |

| Organocatalytic Michael Addition | Bifunctional catalyst activating both nucleophile and electrophile. nih.gov | Addition of β-keto esters to nitroalkenes. nih.gov |

| Organocatalytic Diels-Alder Reaction | Chiral Brønsted acid/base catalyst. researchgate.net | Cycloaddition of 1,2-dihydropyridines with dienophiles. researchgate.net |

| Asymmetric Photoredox Catalysis | Chiral ligand for a photocatalytically active metal complex. gaylordchemical.com | Photo-induced radical C-H amination for β-amino alcohol synthesis. nih.gov |

| Enantioselective Alkylation | Chiral ligand for organometallic reagents. tcichemicals.com | Addition of dialkylzinc reagents to aldehydes. tcichemicals.com |

Exploration of this compound and its Derivatives in Material Science and Supramolecular Chemistry

The unique structural features of this compound—a rigid naphthalene group, a chiral center, and hydrogen-bonding functionalities (amine and alcohol)—make it an attractive building block for advanced materials.

Chiral Metal-Organic Frameworks (MOFs): There is a burgeoning interest in creating homochiral MOFs for applications in enantioselective separation, sensing, and catalysis. acs.orgresearchgate.net this compound or its dicarboxylate derivatives could serve as chiral linkers or struts in the construction of 3D porous frameworks. The intrinsic fluorescence of the naphthalene unit could be harnessed to develop MOFs that act as enantioselective fluorescent sensors for other chiral molecules, such as amino acids or alcohols, where binding of an analyte within the chiral pores modulates the fluorescence output. acs.orgrsc.orgnih.gov

Chiral Polymers and Immobilized Catalysts: To improve catalyst recyclability and facilitate use in continuous processes, derivatives of this compound can be immobilized onto solid supports. rsc.org This can be achieved by anchoring the molecule to polymeric resins, such as polystyrene, or to inorganic materials like silica (B1680970) and nanoparticles. nih.gov Such polymer-supported ligands have shown high catalytic activity and can be easily recovered and reused. nih.gov Furthermore, the molecule could be used as a chiral monomer in polymerization reactions to create novel chiral polymers with unique chiroptical properties or for use as stationary phases in chiral chromatography.

Supramolecular Gels and Chiroptical Switches: The hydrogen-bonding capabilities of the amino alcohol group can be exploited to form supramolecular assemblies, such as chiral gels. These soft materials can have applications in controlled release and as media for asymmetric reactions. The combination of its chiral nature and the responsive naphthalene chromophore also opens the door to designing chiroptical switches, where an external stimulus (e.g., light, pH, analyte binding) alters the conformation and, consequently, the circular dichroism (CD) signal of the molecule or its assemblies. researchgate.net

Integration with Flow Chemistry and Automation for Scalable Chiral Synthesis

To translate laboratory-scale discoveries into industrial applications, modern synthetic processes must be scalable, efficient, and safe. The integration of continuous flow chemistry and automated systems represents a paradigm shift in this direction. frontiersin.org

Continuous Flow Synthesis: The synthesis of this compound and its application in catalysis are well-suited for adaptation to continuous flow reactors. nih.gov Flow processes offer superior control over reaction parameters (temperature, pressure, mixing), enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scaling-up by extending operation time (scaling-out). researchgate.net Multi-step enzymatic cascade reactions, for example, can be efficiently conducted in flow systems, improving productivity and simplifying downstream processing. nih.gov

Automation and High-Throughput Screening (HTS): The discovery of new catalysts and the optimization of reaction conditions can be dramatically accelerated using automated platforms and HTS techniques. chiralpedia.comall-chemistry.com Robotic synthesis engines can be used to prepare libraries of derivatives of this compound, which can then be rapidly screened for catalytic activity in various asymmetric reactions using 384-well plates. nih.gov Sensitive fluorescence- or CD-based assays can determine yield and enantiomeric excess in real-time, generating large datasets. nih.govnih.gov These data can then be analyzed using machine learning (ML) algorithms to predict the performance of new catalysts and guide the design of next-generation ligands, creating a closed loop of automated discovery and optimization. chiralpedia.combohrium.com

Table 3: Advantages of Integrating Flow Chemistry and Automation

| Technology | Key Advantages for Chiral Synthesis | Specific Application |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, easy integration of multi-step reactions. nih.govresearchgate.net | Continuous production of this compound; use of immobilized catalysts in packed-bed reactors. |

| High-Throughput Screening (HTS) | Rapid screening of many catalysts and reaction conditions, reduced material consumption, accelerated discovery. nih.govnih.gov | Screening a library of ligands derived from the title compound for a new asymmetric transformation. |

| Robotic Automation | Automated synthesis of compound libraries, high precision and reproducibility, enables unattended operation. chiralpedia.com | Parallel synthesis of various derivatives of this compound for screening. |

| Machine Learning (ML) | Predictive modeling of catalyst performance, identification of complex structure-activity relationships, guides experimental design. chiralpedia.combohrium.com | Analyzing HTS data to predict the optimal ligand structure for maximizing enantioselectivity. |

Q & A

Basic: What are the common synthetic routes for (R)-2-Amino-2-(naphthalen-2-yl)ethanol, and how can enantiomeric purity be ensured during synthesis?

Answer:

Synthesis typically involves catalytic hydrogenation of nitro precursors or reductive amination of ketones. For example, ethyl 2-(naphthalen-2-yl)-2-nitroacetate can be reduced using H₂/Pd-C to yield the amino alcohol intermediate, followed by hydrolysis . To ensure enantiomeric purity, chiral resolution methods such as diastereomeric salt formation or chiral chromatography (e.g., HPLC with a chiral stationary phase) are employed. Polarimetry or circular dichroism (CD) spectroscopy can validate optical purity post-synthesis .

Advanced: How do steric and electronic effects of the naphthalene substituent influence the compound's reactivity in nucleophilic reactions?

Answer:

The naphthalene group introduces steric bulk, which can hinder nucleophilic attack at the β-carbon, favoring reactions at the amino or hydroxyl groups instead. Electronically, the aromatic system’s conjugation stabilizes intermediates, modulating reaction kinetics. For example, fluorinated analogs (e.g., difluorophenyl derivatives) exhibit enhanced reactivity due to electron-withdrawing effects, as shown in electrophilic substitution studies . Computational methods like density functional theory (DFT) can map electron density distributions to predict regioselectivity .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction using SHELXL software for structural elucidation, resolving bond angles and stereochemistry .

Advanced: What strategies are effective in resolving contradictory data between computational binding predictions and experimental results for this compound's receptor interactions?

Answer:

Contradictions often arise from solvation effects or conformational flexibility not modeled in simulations. Strategies include:

- Molecular Dynamics (MD) Simulations with explicit solvent models to assess binding pocket accessibility .

- Mutagenesis Studies to validate key residues predicted by docking (e.g., TAAR1 receptor interactions ).

- Surface Plasmon Resonance (SPR) to measure binding kinetics experimentally, reconciling discrepancies with in silico data .

Basic: What are the primary biological targets of this compound, and which assay systems are used to study these interactions?

Answer:

- Targets: Trace amine-associated receptor 1 (TAAR1), dopamine transporters, and enzymes like monoamine oxidases (MAOs) .

- Assays:

- Radioligand Binding Assays using ³H-labeled ligands to quantify affinity (e.g., IC₅₀ values) .

- Cell-Based Functional Assays (e.g., cAMP modulation in HEK293 cells) .

- In Vitro Enzyme Inhibition Studies with spectrophotometric detection .

Advanced: How can the enantiomeric form (R vs. S) affect the compound's pharmacokinetic properties, and what methodologies are used to study this?

Answer:

Enantiomers often exhibit distinct ADME profiles due to stereospecific interactions. For example:

- (R)-Enantiomers may show higher metabolic stability due to preferential binding to hepatic enzymes .

- Methodologies:

- Chiral Chromatography to isolate enantiomers and assess purity .

- In Vivo Pharmacokinetic Studies in rodent models, comparing plasma half-life (t½) and bioavailability .

- CYP450 Inhibition Assays to identify stereospecific metabolism pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.